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Abstract
TP0628103 is a highly potent and selective small molecule inhibitor of Matrix

Metalloproteinase-7 (MMP-7), a key enzyme implicated in the pathogenesis of cancer and

fibrosis.[1][2] The development of TP0628103 was driven by the need to overcome the

significant pharmacokinetic challenges of a parent compound, which exhibited high systemic

clearance due to hepatic uptake mediated by Organic Anion Transporting Polypeptides

(OATP1B1 and OATP1B3). Through a strategic "isoelectric point (IP) shift" approach,

TP0628103 was designed to reduce this OATP-mediated uptake, thereby improving its drug-

like properties. This document provides a comprehensive overview of the target identification,

validation, and key experimental methodologies used in the characterization of TP0628103.

Target Identification: Matrix Metalloproteinase-7
(MMP-7)
The primary molecular target of TP0628103 has been identified as Matrix Metalloproteinase-7

(MMP-7), also known as matrilysin. MMPs are a family of zinc-dependent endopeptidases

involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP

activity is associated with numerous pathological processes, including tumor invasion,

metastasis, and tissue fibrosis.[3][4][5][6][7]
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Rationale for Targeting MMP-7
MMP-7 is an attractive therapeutic target due to its significant upregulation and pathogenic role

in various diseases:

Cancer: MMP-7 is overexpressed in numerous cancers and is implicated in tumor

progression, invasion, and metastasis through the degradation of ECM components and

activation of signaling pathways that promote cell migration and proliferation.[3][6][8]

Fibrosis: MMP-7 plays a crucial role in fibrotic diseases, such as idiopathic pulmonary

fibrosis and kidney fibrosis, by contributing to tissue remodeling and the activation of pro-

fibrotic signaling pathways.[4][5][7]

Target Validation: In Vitro Efficacy and Selectivity
The inhibitory activity and selectivity of TP0628103 against MMP-7 were evaluated through a

series of in vitro enzymatic assays.

Potency against MMP-7
TP0628103 demonstrates potent inhibition of MMP-7 with a half-maximal inhibitory

concentration (IC50) in the sub-nanomolar range.

Compound Target IC50 (nM)

TP0628103 MMP-7 0.17

Table 1: In vitro potency of

TP0628103 against human

MMP-7.[1]

Selectivity Profile
To assess its selectivity, the inhibitory activity of TP0628103 was tested against a panel of other

MMP family members. The compound exhibits high selectivity for MMP-7.
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MMP Subtype IC50 (nM) Selectivity vs. MMP-7 (fold)

MMP-7 0.17 1

MMP-1 >1000 >5882

MMP-2 >1000 >5882

MMP-3 130 765

MMP-8 >1000 >5882

MMP-9 >1000 >5882

MMP-12 250 1471

MMP-13 1.8 11

MMP-14 >1000 >5882

Table 2: Selectivity profile of

TP0628103 against various

MMPs.

Overcoming Pharmacokinetic Challenges: Reduced
OATP-Mediated Hepatic Uptake
A significant innovation in the development of TP0628103 was the mitigation of the high

hepatic clearance observed with its parent compound. This high clearance was attributed to

uptake by the hepatic Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3.[2]

The "Isoelectric Point (IP) Shift" Strategy
Researchers employed an "IP shift strategy" to modify the physicochemical properties of the

molecule, specifically its isoelectric point. This structural modification was designed to reduce

the compound's recognition and subsequent transport by OATP1B1 and OATP1B3, leading to

lower hepatic uptake and reduced systemic clearance.[2] While specific comparative data for

TP0628103 and its parent compound are not publicly available, the successful development of

TP0628103 with improved in vivo properties validates this approach.[2]
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Experimental Protocols
The following sections detail the general methodologies employed for the key experiments in

the characterization of TP0628103.

MMP-7 Enzyme Inhibition Assay (Fluorogenic Substrate
Method)
This assay determines the inhibitory potency of a compound against MMP-7 by measuring the

reduction in the cleavage of a fluorogenic substrate.

Principle: A fluorogenic peptide substrate containing a fluorescent donor and a quencher is

used. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage

by MMP-7, the donor and quencher are separated, resulting in an increase in fluorescence that

is proportional to enzyme activity.

Materials:

Recombinant human MMP-7

Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

Test compound (TP0628103)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of TP0628103 in the assay buffer.

Add a fixed concentration of recombinant human MMP-7 to each well of the microplate.

Add the different concentrations of TP0628103 to the wells containing the enzyme and

incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for
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inhibitor binding.

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g.,

excitation at 328 nm and emission at 393 nm).

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

Determine the percent inhibition for each concentration of TP0628103 relative to a vehicle

control (no inhibitor).

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a four-parameter logistic equation to determine the IC50 value.

OATP1B1 and OATP1B3 Uptake Assay in HEK293 Cells
This cellular assay assesses the extent to which a compound is a substrate of the OATP1B1

and OATP1B3 transporters.

Principle: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress either

the OATP1B1 or OATP1B3 transporter. The uptake of the test compound into these cells is

measured and compared to the uptake in wild-type HEK293 cells (which do not express the

transporters). A significantly higher uptake in the transporter-expressing cells indicates that the

compound is a substrate.

Materials:

HEK293 cells stably transfected with OATP1B1 or OATP1B3

Wild-type (mock-transfected) HEK293 cells

Cell culture medium (e.g., DMEM with 10% FBS)

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

Test compound (TP0628103 or its parent compound)
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Known OATP substrate as a positive control (e.g., estradiol-17β-glucuronide)

Known OATP inhibitor as a positive control (e.g., rifampicin)

Multi-well cell culture plates

LC-MS/MS for quantification of the test compound

Procedure:

Seed the OATP-expressing and wild-type HEK293 cells into multi-well plates and culture

until they form a confluent monolayer.

On the day of the experiment, wash the cell monolayers with pre-warmed uptake buffer.

Pre-incubate the cells with uptake buffer for a short period (e.g., 10 minutes) at 37°C.

Initiate the uptake by adding the uptake buffer containing the test compound at a specific

concentration.

Incubate for a defined period (e.g., 2-5 minutes) at 37°C. To determine non-specific binding

and passive diffusion, perform the same incubation at 4°C in parallel.

Terminate the uptake by rapidly aspirating the compound solution and washing the cells

multiple times with ice-cold uptake buffer.

Lyse the cells to release the intracellular contents.

Quantify the concentration of the test compound in the cell lysate using a validated analytical

method such as LC-MS/MS.

Calculate the uptake rate, typically expressed as pmol/mg protein/min. Transporter-mediated

uptake is determined by subtracting the uptake in wild-type cells from that in the OATP-

expressing cells.

Signaling Pathways and Cellular Effects
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MMP-7 is a critical regulator of various signaling pathways involved in cancer progression and

fibrosis. Inhibition of MMP-7 by TP0628103 is expected to modulate these pathways and their

downstream cellular effects.

MMP-7 Signaling in Cancer Progression
In cancer, MMP-7 can promote tumor growth, invasion, and metastasis through several

mechanisms:

ECM Degradation: Cleavage of ECM components like collagen, fibronectin, and laminin

facilitates cancer cell invasion and migration.[9]

E-cadherin Shedding: MMP-7 can cleave the ectodomain of E-cadherin, a key cell-cell

adhesion molecule. This disruption of cell adhesion can promote an epithelial-to-

mesenchymal transition (EMT), a process that enhances cell motility and invasiveness.[4]

[10]

Growth Factor Activation: MMP-7 can release and activate growth factors, such as TGF-β,

from the ECM, which in turn can stimulate cancer cell proliferation and survival.

EGFR Pathway Activation: MMP-7 can shed heparin-binding EGF-like growth factor (HB-

EGF), which then activates the epidermal growth factor receptor (EGFR) and its downstream

signaling cascades, such as the MEK-ERK pathway, promoting cell proliferation and

invasion.[8]
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MMP-7 Signaling in Cancer Progression

MMP-7 Signaling in Fibrosis
In fibrotic diseases, MMP-7 contributes to the pathological tissue remodeling:

Epithelial-Mesenchymal Transition (EMT): Similar to its role in cancer, MMP-7-mediated E-

cadherin cleavage can induce EMT in epithelial cells, leading to their transformation into

matrix-producing myofibroblasts.[4][5]

TGF-β Signaling: MMP-7 can activate latent TGF-β, a potent pro-fibrotic cytokine that

stimulates fibroblast proliferation and collagen deposition.[5]

Wnt/β-catenin Pathway: MMP-7 is a downstream target of the Wnt/β-catenin signaling

pathway. In turn, MMP-7 can cleave E-cadherin, leading to the release of β-catenin, which

can then translocate to the nucleus and further activate pro-fibrotic gene expression, creating

a positive feedback loop.[4][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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